(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The description of a compound usually includes its IUPAC name, other names (if any), and its structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Biological Activity and Drug Development
Compounds with structural features similar to "(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" have been explored for their biological activities, particularly in the context of developing new therapeutic agents. For example, derivatives of benzo[d]thiazole and piperazine have been evaluated for their antidepressant properties, demonstrating potential dual action at serotonin receptors and the serotonin transporter, which could be indicative of the therapeutic potential of structurally related compounds in treating mood disorders (Silanes et al., 2004).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of benzothiazole derivatives. For instance, benzothiazol-2-yl(piperazin-1-yl)methanones have been identified as promising anti-mycobacterial chemotypes, with several compounds exhibiting significant activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Pancholia et al., 2016).
Corrosion Inhibition
Apart from therapeutic applications, benzothiazole derivatives have been investigated for their utility in corrosion inhibition, particularly for carbon steel in acidic environments. Studies have shown that such compounds can offer considerable protection against steel corrosion, potentially applicable in industrial settings to enhance material longevity and prevent corrosion-related damage (Hu et al., 2016).
Anti-inflammatory and Analgesic Activities
Additionally, benzothiazole and piperazine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies aim to develop new pharmacological agents that can effectively manage pain and inflammation, further highlighting the diverse therapeutic potential of compounds related to "(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" (Ahmed et al., 2017).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting or suggesting future research directions based on the current knowledge of the compound.
properties
IUPAC Name |
(E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-17(8-7-14-4-3-13-23-14)20-9-11-21(12-10-20)18-19-15-5-1-2-6-16(15)24-18/h1-8,13H,9-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOQKMFXSCVOHN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
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